5-Bromo-2-(dimethylamino)benzaldehyde
Overview
Description
5-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 5-position and a dimethylamino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(dimethylamino)benzaldehyde: One common method to prepare 5-Bromo-2-(dimethylamino)benzaldehyde involves the bromination of 2-(dimethylamino)benzaldehyde. The reaction typically occurs in an organic solvent such as methanol or dichloromethane, and the bromination agent used is often bromine or N-bromosuccinimide. .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(dimethylamino)benzaldehyde can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The aldehyde group in this compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent can be used for substitution reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.
Oxidation Product: The major product of oxidation is 5-Bromo-2-(dimethylamino)benzoic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Bromo-2-(dimethylamino)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Aldehyde Group Reactivity: The aldehyde group in 5-Bromo-2-(dimethylamino)benzaldehyde can form Schiff bases with amines, which are important intermediates in various biochemical pathways.
Bromine Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Bromo-2-(dimethylamino)benzaldehyde: Similar in structure but with the bromine atom at the 4-position.
5-Bromo-2-methylbenzaldehyde: Lacks the dimethylamino group, leading to different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBDTNCLYIYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578040 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171881-36-0 | |
Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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